An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trichlorobutane
An In-depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-trichlorobutane, a chlorinated hydrocarbon of interest in various chemical applications. This document details a known synthetic route, outlines the necessary experimental protocols, and presents available characterization data to facilitate its identification and use in research and development.
Synthesis of 1,3,3-Trichlorobutane
The primary method for the synthesis of 1,3,3-trichlorobutane involves the free-radical chlorination of a dichlorobutane precursor. Specifically, the photochlorination of 2,2-dichlorobutane (B1583581) has been patented as a method for the joint manufacture of 1,3,3-trichlorobutane and 2,2,3-trichlorobutane.
Synthesis Pathway: Photochlorination of 2,2-Dichlorobutane
The synthesis proceeds via a free-radical chain reaction initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract hydrogen atoms from 2,2-dichlorobutane, leading to the formation of a dichlorobutyl radical. Subsequent reaction with another chlorine molecule propagates the chain and yields the desired trichlorobutane product.
Figure 1. Synthesis workflow for 1,3,3-Trichlorobutane.
Experimental Protocol: Photochlorination of 2,2-Dichlorobutane
The following protocol is based on the principles outlined in the patented synthesis.[1]
Materials:
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2,2-Dichlorobutane
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Chlorine gas (Cl₂)
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Inert gas (e.g., Nitrogen or Argon)
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Photoreactor equipped with a UV lamp, gas inlet, condenser, and stirring mechanism
Procedure:
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Preparation: The photoreactor is charged with 2,2-dichlorobutane. The system is then purged with an inert gas to remove any oxygen, which can interfere with free-radical reactions.
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Reaction Initiation: While stirring the 2,2-dichlorobutane, chlorine gas is introduced into the reactor at a controlled rate. A molar ratio of approximately 0.5 to 1.0 mole of chlorine per mole of 2,2-dichlorobutane is recommended.[1]
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Photochemical Reaction: The reaction mixture is irradiated with a UV lamp to initiate the chlorination process. The reaction is typically carried out at a temperature between -74°C and +102°C, with a more controlled range of 0°C to 50°C being preferable.[1]
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the trichlorobutane isomers.
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Work-up: Upon completion of the reaction, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas to remove any dissolved hydrogen chloride and unreacted chlorine.
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Purification: The resulting mixture, containing 1,3,3-trichlorobutane, 2,2,3-trichlorobutane, and any unreacted starting material, is then separated by fractional distillation to isolate the 1,3,3-trichlorobutane.[1]
Characterization of 1,3,3-Trichlorobutane
Accurate characterization is crucial for the confirmation of the synthesized product. The following section details the available physical and spectroscopic data for 1,3,3-trichlorobutane.
Physical Properties
| Property | 1,3,3-Trichlorobutane | 1,1,3-Trichlorobutane |
| Molecular Formula | C₄H₇Cl₃ | C₄H₇Cl₃ |
| Molecular Weight | 161.45 g/mol [2] | 161.46 g/mol [3] |
| Boiling Point | Not available | 152 °C[3] |
| Density | Not available | 1.2514 g/cm³ at 25 °C[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of 1,3,3-trichlorobutane.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1,3,3-trichlorobutane provides key information about the carbon framework of the molecule. The expected spectrum would show four distinct signals corresponding to the four unique carbon atoms in the structure. A ¹³C NMR spectrum is available on PubChem.[2]
¹H NMR Spectroscopy
While an experimental ¹H NMR spectrum for 1,3,3-trichlorobutane was not found in the search results, a predicted spectrum can be inferred based on its structure. The spectrum would be expected to show three distinct signals corresponding to the protons on the methyl group, the methylene (B1212753) group adjacent to the CCl₂ group, and the methylene group adjacent to the CH₂Cl group. The integration of these signals would be in a 3:2:2 ratio, respectively. The splitting patterns would be complex due to coupling between the adjacent methylene groups.
Mass Spectrometry
No experimental mass spectrum for 1,3,3-trichlorobutane was identified. However, the predicted fragmentation pattern would be influenced by the presence of three chlorine atoms, leading to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of chlorine radicals, HCl, and cleavage of the carbon-carbon bonds.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 1,3,3-trichlorobutane is not available. A predicted spectrum would show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 550 and 850 cm⁻¹.[4]
Logical Relationships in Characterization
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.
Figure 2. Logical workflow for structural confirmation.
This guide provides a foundational understanding of the synthesis and characterization of 1,3,3-trichlorobutane based on currently available information. Further experimental work is required to fully elucidate its physical properties and complete its spectroscopic profile.
References
- 1. Butane, 1,3-dichloro- [webbook.nist.gov]
- 2. 1,3,3-Trichlorobutane | C4H7Cl3 | CID 27126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
